An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-cyanobenzoate
An In-depth Technical Guide to Methyl 2-(bromomethyl)-4-cyanobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-(bromomethyl)-4-cyanobenzoate, identified by the CAS number 165111-46-6, is a substituted aromatic compound.[1][2][3] Structurally, it is a benzoate derivative featuring both a bromomethyl and a cyano group, making it a valuable and reactive intermediate in organic synthesis.[4] Its bifunctional nature allows it to serve as a versatile building block for the construction of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, a detailed experimental protocol for its synthesis, and a summary of its applications and safety information.
Core Properties and Data
The physical and chemical properties of Methyl 2-(bromomethyl)-4-cyanobenzoate are summarized below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Citations |
| CAS Number | 165111-46-6 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrNO₂ | [2][5] |
| Molecular Weight | 254.08 g/mol | [2][6][5] |
| Appearance | White to off-white solid | [2] |
| Boiling Point | 380.5°C at 760 mmHg (Predicted) | [2][6] |
| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |
| Flash Point | 183.9°C | [7] |
| Purity | Typically available at ≥95% | |
| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2-8°C in a dry, sealed place. | [2][6][8] |
| MDL Number | MFCD09864855 | [2][6] |
| Synonyms | Benzoic acid, 2-(bromomethyl)-4-cyano-, methyl ester; 2-Bromomethyl-4-cyanobenzoic acid methyl ester | [2][6] |
Experimental Protocols
The following section details a common and reliable method for the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate.
Synthesis via Radical Bromination
This procedure outlines the synthesis of the title compound from Methyl 4-cyano-2-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[1][2]
Reagents and Materials:
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Methyl 4-cyano-2-methylbenzoate (starting material)
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N-bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
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Reaction flask
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Reflux condenser
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Heating mantle
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Stirring apparatus
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Filtration apparatus
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Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve Methyl 4-cyano-2-methylbenzoate (e.g., 4.0 g, 22.83 mmol) in carbon tetrachloride (150 mL) within a suitable reaction flask.[1][2]
-
Addition of NBS: Add N-bromosuccinimide (NBS) (e.g., 4.88 g, 27.4 mmol) to the solution to form a suspension.[1][2]
-
Initiation: Heat the suspension to 80°C for 5 minutes.[1][2]
-
Radical Initiation: Add the radical initiator, azobisisobutyronitrile (AIBN) (e.g., 1.88 g, 11.42 mmol), to the heated suspension.[1]
-
Reaction: Stir the reaction mixture continuously at 80°C for 16 hours.[1][2]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide byproduct.[1][2]
-
Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude product.[1][2]
-
Purification: Purify the crude product by silica gel column chromatography. Elute using a solvent gradient of ethyl acetate in petroleum ether (e.g., 0% to 5% ethyl acetate).[1][2]
-
Final Product: The purified product, Methyl 2-(bromomethyl)-4-cyanobenzoate, is obtained as a white solid (e.g., 3.84 g, 66.9% yield).[1][2]
Visualized Workflows and Relationships
The following diagrams illustrate the synthesis workflow and the logical role of this compound in drug development.
Caption: Workflow for the synthesis of Methyl 2-(bromomethyl)-4-cyanobenzoate.
Caption: Role as an intermediate in pharmaceutical ingredient synthesis.
Applications in Research and Development
Methyl 2-(bromomethyl)-4-cyanobenzoate is primarily utilized as an intermediate in organic synthesis. Its structure contains two key reactive sites:
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The Bromomethyl Group (-CH₂Br): This benzylic bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. This allows for the straightforward introduction of various functional groups by reacting it with nucleophiles such as amines, alcohols, thiols, and carbanions.
-
The Cyano (-CN) and Ester (-COOCH₃) Groups: These groups can be hydrolyzed, reduced, or otherwise transformed into other functionalities like carboxylic acids, amides, or amines, further increasing the synthetic versatility of the molecule.
A related isomer, Methyl 3-bromomethyl-4-cyanobenzoate, is noted for its use as an important intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer drugs.[4] This highlights the utility of the bromomethyl cyanobenzoate scaffold in medicinal chemistry for creating complex, biologically active molecules.
Safety and Handling
While specific toxicological data is limited, the compound's chemical class and functional groups suggest that appropriate safety precautions are necessary.
-
Hazard Statements: GHS hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: Recommended precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Handling: Use only in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and laboratory clothing.[9] Avoid generating dust. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert atmosphere, refrigerated at 2-8°C.[2][8]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
References
- 1. Methyl 2-bromomethyl-4-cyanobenzoate | 165111-46-6 [chemicalbook.com]
- 2. 165111-46-6 | CAS DataBase [m.chemicalbook.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 165111-46-6 | Methyl 2-bromomethyl-4-cyanobenzoate - Synblock [synblock.com]
- 7. Methyl 2-(bromomethyl)-4-cyanobenzoate165111-46-6,Purity96%_Beijing Bailingwei Technology Co., Ltd. [molbase.com]
- 8. 165111-46-6|Methyl 2-(bromomethyl)-4-cyanobenzoate|BLD Pharm [bldpharm.com]
- 9. Methyl 2-(bromomethyl)-4-chlorobenzoate | CAS#:145908-29-8 | Chemsrc [chemsrc.com]
